
6-Ethoxy-2-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-methylquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methylquinoline-3-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylquinoline. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Ethoxylation: The 2-methylquinoline is then subjected to ethoxylation at the 6-position. This can be done using ethyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 6-Ethoxy-2-methylquinoline-3-methanol or 6-Ethoxy-2-methylquinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-2-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The ethoxy and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-3-carboxylic acid: Lacks the ethoxy group at the 6-position.
6-Methoxy-2-methylquinoline-3-carboxylic acid: Has a methoxy group instead of an ethoxy group at the 6-position.
2-Ethylquinoline-3-carboxylic acid: Has an ethyl group at the 2-position instead of a methyl group.
Uniqueness
6-Ethoxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
948289-62-1 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-ethoxy-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-17-10-4-5-12-9(6-10)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
LHZRQQXTWTXFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


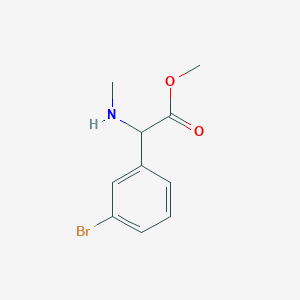
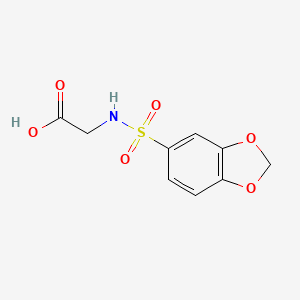


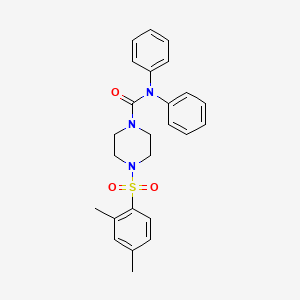
![1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125155.png)
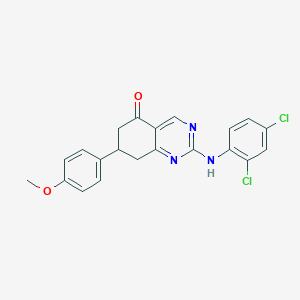
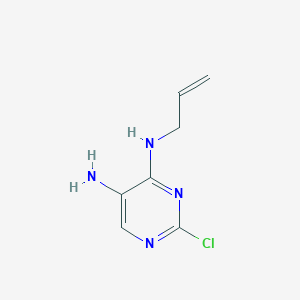
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125186.png)
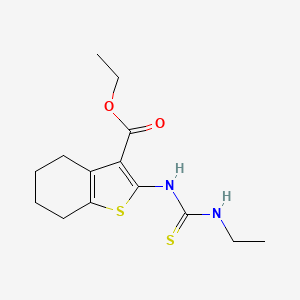
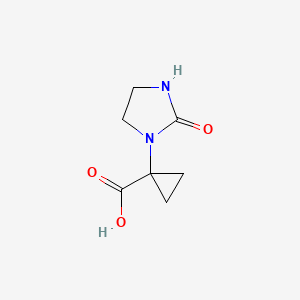
![2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid](/img/structure/B12125212.png)
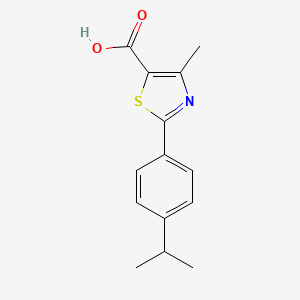
![3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12125226.png)
